molecular formula C17H20N4O2S B12495737 3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

3-ethyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12495737
M. Wt: 344.4 g/mol
InChI Key: LAWOLKHNARXJAP-UHFFFAOYSA-N
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Description

3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a nitrogen-containing heterocyclic compound. . This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and a sulfonamide group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Sulfonylation: The sulfonamide group is introduced through a sulfonylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale microwave-mediated synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and VEGFR-2 kinases, the compound binds to these kinases and inhibits their activity, leading to the suppression of cancer cell proliferation and angiogenesis . The compound may also induce apoptosis in cancer cells by interfering with intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-N-(4-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual inhibition of c-Met and VEGFR-2 kinases sets it apart from other similar compounds, making it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

3-ethyl-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C17H20N4O2S/c1-4-16-18-19-17-15(6-5-11-21(16)17)24(22,23)20-14-9-7-13(8-10-14)12(2)3/h5-12,20H,4H2,1-3H3

InChI Key

LAWOLKHNARXJAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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